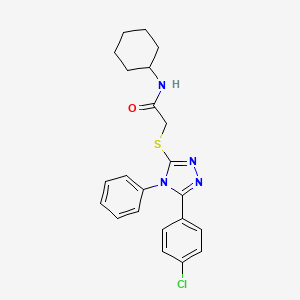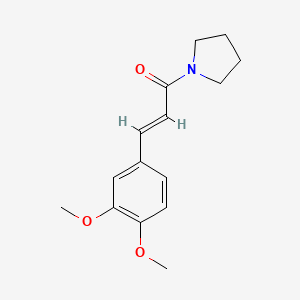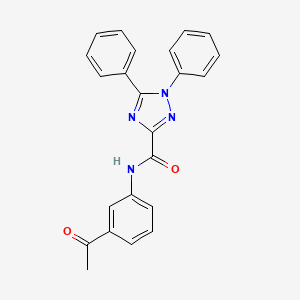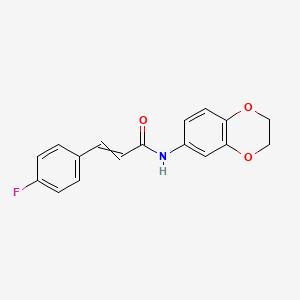![molecular formula C25H23N5O B10806442 2-(4-Methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10806442.png)
2-(4-Methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-350568, also known as lucPpy-IN-1, is a compound with the molecular formula C₂₅H₂₃N₅O and a molecular weight of 409.48 g/mol . It is an ATP-dependent luciferase inhibitor with an IC₅₀ value of 4.0 µM . This compound is primarily used in scientific research for studying drug sensitivity and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for WAY-350568 are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. The production would generally follow similar synthetic routes as in laboratory settings but scaled up with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
WAY-350568 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
WAY-350568 has several applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of luciferase enzymes.
Biology: Employed in assays to investigate cellular processes involving ATP-dependent enzymes.
Medicine: Potential use in drug discovery and development, particularly in understanding drug interactions and sensitivities.
Industry: Limited industrial applications, primarily focused on research and development.
Mechanism of Action
WAY-350568 exerts its effects by inhibiting ATP-dependent luciferase enzymes. The compound binds to the active site of the enzyme, preventing the conversion of luciferin to oxyluciferin, thereby inhibiting the luminescent reaction. This inhibition is crucial for studying various biochemical pathways and drug sensitivities .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to WAY-350568 include:
Luciferase inhibitors: Compounds that inhibit luciferase enzymes, such as luciferin analogs.
ATP-dependent enzyme inhibitors: Compounds that inhibit other ATP-dependent enzymes.
Uniqueness
WAY-350568 is unique due to its specific inhibition of ATP-dependent luciferase with a relatively low IC₅₀ value, making it a valuable tool in biochemical research. Its specificity and potency distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H23N5O |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H23N5O/c1-18-7-9-19(10-8-18)23-17-21(20-5-2-3-6-22(20)28-23)24(31)29-13-15-30(16-14-29)25-26-11-4-12-27-25/h2-12,17H,13-16H2,1H3 |
InChI Key |
BESCHBVTVJFEFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}oxolane-2-carboxamide](/img/structure/B10806360.png)
![Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B10806367.png)
![[2-[(9,10-Dioxoanthracen-2-yl)amino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B10806369.png)



![Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine](/img/structure/B10806388.png)


![4-fluoro-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide](/img/structure/B10806412.png)
![[2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B10806421.png)
![(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10806428.png)
![[2-(Ethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B10806441.png)

